N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide

Description

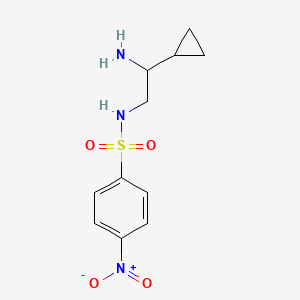

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitrobenzene sulfonamide core substituted with a 2-amino-2-cyclopropylethyl group.

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

N-(2-amino-2-cyclopropylethyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C11H15N3O4S/c12-11(8-1-2-8)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,1-2,7,12H2 |

InChI Key |

MHDVCTLROJBZDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. One common route includes the reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Reduction: 4-Amino-N-(2-amino-2-cyclopropylethyl)benzenesulfonamide

Substitution: Various substituted sulfonamides

Hydrolysis: 4-Nitrobenzenesulfonic acid and cyclopropylamine

Scientific Research Applications

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and related sulfonamides:

Physicochemical and Functional Insights

- Cyclopropyl vs. Linear Alkyl Chains: The cyclopropyl group in the target compound introduces significant steric bulk compared to the linear ethylamine chain in N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride . This may enhance metabolic stability or alter binding affinity in biological systems.

- Aromatic Substituents: Compounds like N-[4'-(hydroxymethyl)-biphenyl]-4-nitrobenzene-1-sulfonamide exhibit extended aromatic systems, increasing molecular weight (397.41 vs. The hydroxymethyl group could also facilitate hydrogen bonding.

- Halogenated Derivatives : Fluorine and chlorine substituents in the compounds from modulate electronic properties (e.g., electron-withdrawing effects) and may enhance target selectivity or pharmacokinetic profiles.

Research and Application Context

- Life Science Utility: N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is marketed for research use, emphasizing high-purity synthesis (99–99.999%) . The target compound’s cyclopropyl group may position it for specialized applications, such as protease or kinase inhibition.

- Biological Screening : Halogenated derivatives () are likely candidates for antimicrobial or anticancer screening due to their halogen-enhanced reactivity .

Biological Activity

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide, also known by its CAS number 1798680-81-5, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by the presence of a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 285.32 g/mol. The cyclopropyl group enhances the rigidity of the molecule, which may improve binding affinity to biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. It may interact with various enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, generating reactive intermediates that may affect biological systems.

The mechanism through which this compound exerts its effects involves binding to specific molecular targets. The rigidity provided by the cyclopropyl group enhances its binding specificity. Additionally, the nitro group may facilitate interactions that lead to altered enzyme activities or receptor signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, which may extend to this compound .

- Enzyme Modulation : Research indicates that the compound may act as a modulator of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis . This modulation could lead to significant pharmacokinetic implications.

- Toxicological Studies : Toxicological assessments have shown that compounds with similar structures can induce liver hypertrophy and alter metabolic enzyme activities in animal models. These findings raise questions about the safety profile and therapeutic window of this compound.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 1798680-81-5 | C12H17N3O4S | Potential antimicrobial and enzyme modulation |

| N-(2-amino-2-cyclopropylacetic acid | - | C6H11N | Limited biological activity |

| N-(2-amino-2-cyclopropylethyl)-2-(2-methoxyphenyl)acetamide | - | C13H17N3O3S | Similar structural features; potential for varied activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.